N-Cbz-N5-Boc-L-ornithine DCHA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

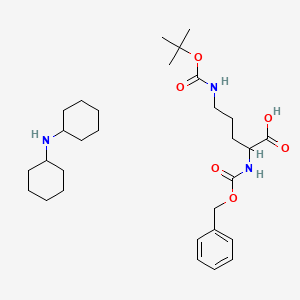

N-Cbz-N5-Boc-L-ornithine DCHA, also known as (S)-2-((Benzyloxy)carbonylamino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, is a derivative of L-ornithine. This compound is characterized by the presence of two protective groups: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-N5-Boc-L-ornithine DCHA typically involves the protection of the amino groups of L-ornithine. The process begins with the protection of the α-amino group using the Cbz group, followed by the protection of the δ-amino group with the Boc group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl) under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-N5-Boc-L-ornithine DCHA undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Cbz and Boc protective groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Hydrogenation: Reduction of the Cbz group to yield the free amine.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation with palladium on carbon (Pd/C) for Cbz removal.

Major Products Formed

Deprotected Ornithine: Free L-ornithine after removal of protective groups.

Peptide Derivatives: Various peptides formed through coupling reactions with other amino acids.

Scientific Research Applications

N-Cbz-N5-Boc-L-ornithine DCHA is widely used in scientific research, particularly in:

Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of complex peptides and proteins.

Drug Development: Utilized in the development of peptide-based drugs and inhibitors.

Biological Studies: Employed in studies involving enzyme-substrate interactions and protein folding.

Mechanism of Action

The mechanism of action of N-Cbz-N5-Boc-L-ornithine DCHA primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted side reactions during peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide. The compound does not have a direct biological target but facilitates the synthesis of biologically active peptides .

Comparison with Similar Compounds

Similar Compounds

N-Cbz-L-ornithine: Similar in structure but lacks the Boc protective group.

N-Boc-L-ornithine: Similar in structure but lacks the Cbz protective group.

N-Cbz-N5-Boc-L-lysine: Another protected amino acid with similar protective groups but different side chain.

Uniqueness

N-Cbz-N5-Boc-L-ornithine DCHA is unique due to the presence of both Cbz and Boc protective groups, making it highly versatile in peptide synthesis. The dual protection allows for selective deprotection and sequential reactions, which is advantageous in the synthesis of complex peptides and proteins .

Biological Activity

N-Cbz-N5-Boc-L-ornithine DCHA (Dichloroacetate) is a derivative of the amino acid ornithine, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by its protective groups: the carbobenzyloxy (Cbz) and the tert-butyloxycarbonyl (Boc) groups, which enhance its stability and solubility. The presence of the DCHA moiety contributes to its pharmacological profile.

- Inhibition of Arginase : Research indicates that ornithine derivatives can inhibit arginase activity, leading to increased levels of arginine, which is crucial for nitric oxide production. This mechanism is significant in cardiovascular health and immune response modulation .

- Regulation of Nitric Oxide Synthase : Ornithine derivatives may enhance the activity of nitric oxide synthase (NOS), promoting vasodilation and improving blood flow. This property makes them potential candidates for treating conditions like hypertension .

- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases .

1. Cellular Studies

This compound has been investigated for its effects on various cell types:

- Immune Cells : In murine models, treatment with ornithine derivatives has shown to enhance macrophage function and cytokine production, suggesting a role in immune modulation .

- Cancer Cells : Preliminary studies indicate that ornithine derivatives may inhibit cancer cell proliferation by inducing apoptosis through the regulation of metabolic pathways related to cell growth .

2. Animal Models

In vivo studies using animal models have demonstrated that this compound can reduce inflammation and improve recovery in models of arthritis and other inflammatory conditions. The compound's ability to modulate immune responses was particularly noted in collagen-induced arthritis models, where it reduced disease severity significantly .

Case Studies

- Rheumatoid Arthritis Model : A study evaluated the effects of this compound on disease progression in a murine model of rheumatoid arthritis. The results showed a 50% reduction in clinical disease activity and a significant decrease in inflammatory markers, indicating its potential as an anti-inflammatory agent .

- Cardiovascular Health : Another investigation focused on the compound's impact on endothelial function and blood pressure regulation in hypertensive rats. The treatment led to improved endothelial nitric oxide availability, resulting in lowered blood pressure readings compared to control groups .

Data Tables

Properties

Molecular Formula |

C30H49N3O6 |

|---|---|

Molecular Weight |

547.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C18H26N2O6.C12H23N/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2 |

InChI Key |

DZDMNVANCXRHHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.